molecular formula C10H12N6 B291971 2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine

2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine

Cat. No.: B291971
M. Wt: 216.24 g/mol
InChI Key: LLENOGXZCZHFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine is a chemical compound with the molecular formula C10H12N6. It is a pyrimidine derivative that has shown promise in various scientific research applications, including as a tool for studying biological systems and as a potential therapeutic agent.

Preparation Methods

The synthesis of 2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine involves a multi-step process. It begins with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is then reacted with 1-pyrrolidinecarboxaldehyde to yield the final compound. The reaction conditions typically involve the use of solvents and catalysts to facilitate the transformations.

Chemical Reactions Analysis

2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine undergoes various types of chemical reactions, including substitution and condensation reactions. Common reagents used in these reactions include aldehydes, amines, and catalysts such as ceric ammonium nitrate (CAN) . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine has been studied for its potential use in a variety of scientific research applications. It has been shown to inhibit the activity of several protein kinases, including CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and other cellular processes. This compound has also been shown to inhibit the growth of several cancer cell lines in vitro, suggesting that it may have potential as a cancer therapy. Additionally, it has been used as a tool for studying protein kinases and as a potential therapeutic agent for other diseases.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine is believed to involve competitive inhibition of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. The exact molecular targets and pathways involved are still being studied, but the compound has shown promise in inhibiting cell cycle progression, inducing apoptosis, and inhibiting tumor growth.

Comparison with Similar Compounds

2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine is unique in its structure and mechanism of action compared to other pyrimidine derivatives. Similar compounds include pyrimido[4,5-b]azepine and tetrahydropyrimido[4,5-d]pyrimidine-diones . These compounds also exhibit biological activity, but this compound stands out due to its specific inhibition of protein kinases and potential therapeutic applications.

Properties

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

2-pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C10H12N6/c11-8-7-5-12-10(16-3-1-2-4-16)15-9(7)14-6-13-8/h5-6H,1-4H2,(H2,11,12,13,14,15)

InChI Key

LLENOGXZCZHFBJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC=C3C(=NC=NC3=N2)N

Canonical SMILES

C1CCN(C1)C2=NC=C3C(=NC=NC3=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.